Imidodicarbonic diamide, N-butyl-

Description

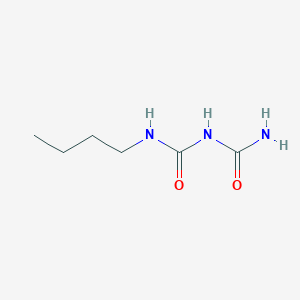

Imidodicarbonic diamide, commonly known as biuret (CAS 108-19-0), is a nitrogen-rich organic compound with the formula C₂H₅N₃O₂ and a molecular weight of 103.08 g/mol . Structurally, it consists of two urea molecules joined by a central carbonyl group. Key properties include:

- Melting point: 185–190°C (with decomposition)

- Water solubility: 2 g/100 mL at 25°C

- Thermal decomposition: Occurs in stages, starting at ~282°C in polyurethane foams, releasing NH₃ and other volatiles .

The N-butyl derivative (Imidodicarbonic diamide, N-butyl-) is a substituted variant where a butyl group replaces one hydrogen on the nitrogen.

Properties

IUPAC Name |

1-butyl-3-carbamoylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-2-3-4-8-6(11)9-5(7)10/h2-4H2,1H3,(H4,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGKCLMOOWKQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402355 | |

| Record name | Imidodicarbonic diamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25055-06-5 | |

| Record name | Imidodicarbonic diamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of imidodicarbonic diamide, N-butyl- can be achieved through various methods. One notable method involves the use of microwave-assisted synthesis with layered double hydroxides (LDHs) as catalysts . This method is advantageous due to its efficiency, reduced reaction times, and higher yields. The reaction typically involves the use of hexamethylene diisocyanate (HMDI) and citric acid under microwave conditions .

Chemical Reactions Analysis

Imidodicarbonic diamide, N-butyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions where the butyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Imidodicarbonic diamide, N-butyl- serves as a reagent in various organic synthesis reactions. It is particularly useful for creating complex molecular structures through substitution and oxidation reactions.

- Catalyst : The compound acts as a catalyst in several chemical reactions, facilitating the transformation of substrates into desired products.

Biology

- Enzyme Interaction Studies : Research has indicated that imidodicarbonic diamide, N-butyl- may interact with specific enzymes, influencing their activity. This property is being investigated for potential applications in biochemistry.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV. Its mechanism involves inhibiting the HIV protease enzyme, thus preventing viral replication.

Medicine

- Therapeutic Potential : The compound's biological activity has led to exploration in the pharmaceutical sector for developing new antiviral agents. Its ability to inhibit key enzymes involved in viral replication positions it as a candidate for further drug development.

Industrial Applications

- Polymer Production : Imidodicarbonic diamide, N-butyl- is utilized in the production of polymers and other industrial chemicals. Its unique properties contribute to the performance characteristics of these materials.

- Cleaning Agents : It has also been identified as a component in cleaning agents used in electronic applications due to its effectiveness in removing contaminants without damaging sensitive components.

Case Study 1: Antiviral Activity

In a controlled laboratory setting, imidodicarbonic diamide, N-butyl- was tested for its efficacy against HIV strains. Results indicated significant inhibition of viral replication at specific concentrations, suggesting potential as an antiviral therapeutic agent.

Case Study 2: Polymer Development

A study focused on the incorporation of imidodicarbonic diamide, N-butyl- into polymer matrices demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. This finding supports its use in advanced material science applications.

Mechanism of Action

The mechanism of action of imidodicarbonic diamide, N-butyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and interfere with cellular processes. For example, its antiviral activity against HIV is attributed to its ability to inhibit the HIV protease enzyme, thereby preventing the virus from replicating .

Comparison with Similar Compounds

Key Research Findings

- Structure-Activity Relationships (SAR) : Longer alkyl chains (e.g., butyl vs. methyl) enhance hydrophobicity and may improve material durability but reduce biodegradability .

- Thermal Behavior : Substituted biurets with aromatic or isocyanato groups exhibit higher decomposition temperatures (>400°C), making them suitable for high-performance polymers .

- Biological Activity : Diamide linkers with optimal chain length (e.g., n=6 in triterpene derivatives) show enhanced bioactivity, suggesting N-butyl biuret could be tailored for pharmaceutical use .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and purifying N-butyl derivatives of imidodicarbonic diamide?

Synthesis of N-butyl imidodicarbonic diamide derivatives typically involves condensation reactions between urea analogs and alkylating agents. For example, reacting biuret (imidodicarbonic diamide) with n-butyl isocyanate under controlled anhydrous conditions can yield N-butyl derivatives. Solvent selection (e.g., dimethylformamide or tetrahydrofuran) is critical to enhance reaction efficiency. Post-synthesis purification often employs recrystallization using ethanol-water mixtures or column chromatography with silica gel (60–120 mesh). Purity validation via melting point analysis (185–190°C range, as observed in biuret analogs) and HPLC (C18 column, acetonitrile/water mobile phase) is essential .

Basic: How can researchers characterize the structural and physicochemical properties of N-butyl imidodicarbonic diamide?

Key characterization methods include:

- Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV to confirm molecular weight (e.g., base peak at m/z 103 for imidodicarbonic diamide) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify N-butyl substituents (δ ~0.9–1.5 ppm for butyl protons) and carbonyl groups (δ ~160–170 ppm) .

- Thermogravimetric Analysis (TGA): Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Advanced: What experimental designs are optimal for studying the stability of N-butyl imidodicarbonic diamide under varying pH and temperature?

A factorial design (e.g., 2³ design) can systematically evaluate factors like pH (4–10), temperature (25–60°C), and ionic strength. Accelerated stability studies may involve:

- High-Performance Liquid Chromatography (HPLC): Quantify degradation products (e.g., urea or butylamine derivatives) using UV detection at 210 nm.

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard conditions.

- Spectroscopic Monitoring: FTIR to track carbonyl group integrity (1700 cm⁻¹ band) under stress conditions .

Advanced: How can researchers investigate the interactions of N-butyl imidodicarbonic diamide with biological systems?

- In Vitro Cytotoxicity Assays: Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes like urease or carbonic anhydrase.

- Metabolomics: LC-MS/MS to identify metabolic byproducts in biological matrices (e.g., liver microsomes) .

Advanced: How should researchers address contradictions in reported data (e.g., solubility discrepancies) for N-butyl imidodicarbonic diamide?

- Cross-Validation: Replicate experiments using alternative solvents (e.g., DMSO vs. aqueous buffers) and temperatures (25°C vs. 37°C).

- Standardized Protocols: Adopt OECD or EPA guidelines for solubility testing (e.g., shake-flask method with HPLC quantification).

- Meta-Analysis: Compare datasets from NIST, EPA, and peer-reviewed studies to identify systematic errors or environmental influences .

Advanced: What mechanistic studies are recommended to elucidate the degradation pathways of N-butyl imidodicarbonic diamide?

- Isotopic Labeling: Use ¹⁵N-labeled urea precursors to trace nitrogen migration during hydrolysis or thermal decomposition.

- Electron Paramagnetic Resonance (EPR): Detect radical intermediates formed under oxidative conditions (e.g., H₂O₂ exposure).

- Computational Chemistry: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to model transition states and activation energies for degradation reactions .

Basic: What safety and regulatory considerations apply to handling N-butyl imidodicarbonic diamide?

- Hazard Classification: Follow EPA guidelines under §721.10609 for significant new uses, including respiratory protection (NIOSH-approved masks) and fume hoods during synthesis .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Documentation: Maintain SDS records per 29 CFR 1910.1200, emphasizing hygroscopicity and incompatibility with strong oxidizers .

Advanced: How can researchers design studies to explore the role of N-butyl imidodicarbonic diamide in polymer or coordination chemistry?

- Coordination Complex Synthesis: React with transition metals (e.g., Cu²⁺ or Fe³⁺) in ethanol/water solutions; characterize complexes via X-ray crystallography or EXAFS.

- Polymer Crosslinking: Evaluate thermal stability (TGA) and mechanical properties (tensile testing) of polyurethane films incorporating N-butyl derivatives as chain extenders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.